6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a combination of triazole and pyrimidine rings
Preparation Methods
The synthesis of 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Properties
Molecular Formula |
C20H16N6O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N6O4S/c27-18-11-14(21-19(28)22-18)10-17-23-24-20(25(17)15-4-2-1-3-5-15)31-12-13-6-8-16(9-7-13)26(29)30/h1-9,11H,10,12H2,(H2,21,22,27,28) |
InChI Key |
VWMYLCMHIHTPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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